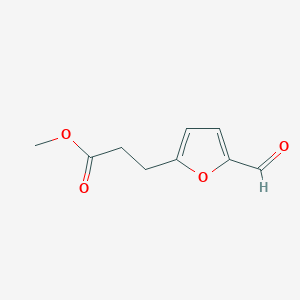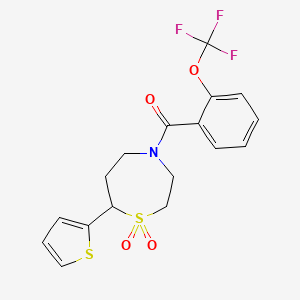
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethoxy)phenyl)methanone” is a novel compound that is capable of inhibiting one or more kinases . It is especially effective against SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and/or MYLK (Myosin light chain kinase) or mutants thereof . This compound finds applications in the treatment of a variety of diseases. These diseases include autoimmune diseases, inflammatory diseases, bone diseases, metabolic diseases, neurological and neurodegenerative diseases, cancer, cardiovascular diseases, allergies, asthma, Alzheimer’s disease, Parkinson’s disease, skin disorders, eye diseases, infectious diseases, and hormone-related diseases .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel compounds similar to (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethoxy)phenyl)methanone have been synthesized and characterized using UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The structural optimization and theoretical vibrational spectra interpretation were conducted using density functional theory calculations (Shahana & Yardily, 2020).
Biological Activities
- Similar compounds have demonstrated antibacterial activity. Their molecular docking study, which helps understand antibacterial activity, was carried out using Hex 8.0 (Shahana & Yardily, 2020).
Applications in Material Science and Pharmaceuticals
- Thiophene, a constituent of the compound, is important in material science and pharmaceuticals due to its diverse applications, ranging from antibacterial, antifungal, antioxidant, antivirus, to organic electronics applications (Nagaraju et al., 2018).
Antioxidant Properties
- Analogous compounds have shown potential antioxidant properties, which are significant for various applications in healthcare and pharmaceuticals (Çetinkaya et al., 2012).
Electrochemical and Electrochromic Properties
- Compounds containing phenyl-methanone units, like the one , have been studied for their electrochemical and electrochromic properties, indicating their potential use in electronic and photonic devices (Hu et al., 2013).
Antitumor Activity
- Related compounds have shown potential in inhibiting the growth of various cancer cell lines, indicating their possible application in cancer research and treatment (Bhole & Bhusari, 2011).
Mecanismo De Acción
The mechanism of action of this compound involves the inhibition of one or more kinases . Protein kinases are a large family of structurally related enzymes that are responsible for the control of a variety of signal transduction processes within cells . This compound is especially effective against SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and/or MYLK (Myosin light chain kinase) or mutants thereof .
Propiedades
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-[2-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4S2/c18-17(19,20)25-13-5-2-1-4-12(13)16(22)21-8-7-15(14-6-3-10-26-14)27(23,24)11-9-21/h1-6,10,15H,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHNGARHMCJTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




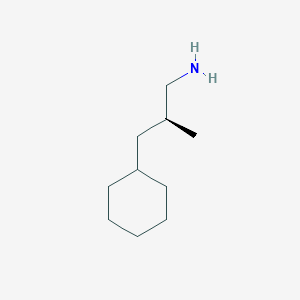
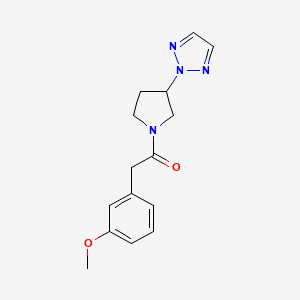
![3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione](/img/structure/B2657005.png)

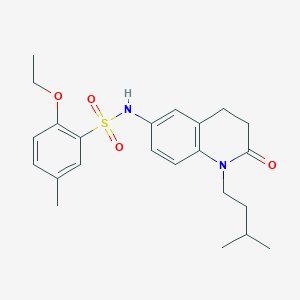

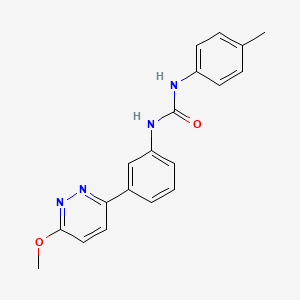
![2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2657013.png)
![2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2657014.png)
